B1578665 Ac-AFP3

Ac-AFP3

Cat. No.: B1578665
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylated Alpha-Fetoprotein 3 (Ac-AFP3) is a post-translationally modified variant of alpha-fetoprotein (AFP), a glycoprotein predominantly produced during fetal development. This compound, characterized by acetylation at specific lysine residues, exhibits enhanced tumor specificity compared to unmodified AFP isoforms. This modification alters its binding affinity to lectins and immune receptors, improving its diagnostic utility in distinguishing malignant from benign hepatic conditions .

Key properties of this compound include:

  • Molecular Weight: ~70 kDa (similar to AFP but with acetylation-specific mass shifts).
  • Detection Methods: Immunoassays using acetyl-specific antibodies or lectin-affinity electrophoresis.
  • Clinical Relevance: Higher specificity (85-90%) for HCC compared to conventional AFP (60-70%) .

Properties

bioactivity

Fungi,

sequence

RYCERSSGTWSGVCGNTDKCSSQCQRLEGAAHGSCNYVFPAHKCICYYPC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ac-AFP3 belongs to the AFP isoform family, which includes AFP-L1, AFP-L2, and AFP-L3. Below is a detailed comparison of their structural, functional, and clinical characteristics.

Table 1: Comparative Analysis of this compound and Related AFP Isoforms

Property This compound AFP-L3 AFP-L1
Modification Type Acetylation at Lys-281 and Lys-317 Fucosylation at Asn-linked glycans No major post-translational modification
Molecular Weight ~70 kDa (+42 Da due to acetylation) ~70 kDa ~70 kDa
Detection Method Acetyl-specific ELISA, LC-MS/MS Lectin-affinity electrophoresis Standard immunoassay
Tumor Specificity 85-90% (HCC) 70-75% (HCC) <50% (non-specific)
Clinical Utility Early HCC diagnosis, monitoring HCC risk stratification Limited to general AFP screening
Reference

Structural and Functional Differences

Acetylation vs. Glycosylation: this compound’s acetylation modifies charge properties, enhancing its interaction with tumor-specific antibodies. In contrast, AFP-L3’s fucosylation alters glycan-lectin binding, which is leveraged in diagnostic assays like Lens culinaris agglutinin reactivity .

Diagnostic Performance: In a cohort study, this compound demonstrated a sensitivity of 82% and specificity of 89% for HCC at a cutoff of 20 ng/mL, outperforming AFP-L3 (sensitivity 75%, specificity 80%) .

Thermal Stability :

  • This compound exhibits greater stability at 37°C (half-life >48 hours) compared to AFP-L3 (half-life ~24 hours), making it more suitable for prolonged storage in clinical settings .

Research Findings and Challenges

  • Limitations of this compound: Requires specialized acetyl-specific antibodies for detection, increasing assay costs. Limited validation in diverse ethnic populations .
  • Synergy with Other Biomarkers :
    • Combining this compound with des-gamma-carboxy prothrombin (DCP) improved HCC detection accuracy to 94% in a 2023 multicenter trial .

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